molecular formula C₁₁H₂₁NO₆ B1140169 tert-Butyl (3R,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate CAS No. 122371-65-7

tert-Butyl (3R,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B1140169
M. Wt: 263.29
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar tert-butyl piperidine carboxylates involves multiple steps, starting from readily available starting materials. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through a three-step process using tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material, achieving a total yield of 49.9% (Kong et al., 2016). This indicates the feasibility of synthesizing complex piperidine derivatives through sequential chemical transformations.

Molecular Structure Analysis

X-ray crystallography studies have elucidated the molecular structures of similar compounds, revealing details about their stereochemistry and molecular packing. For example, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was found to occur in the 4-enol form with an axial orientation of the isobutyl side chain, based on crystals grown from a mixture of dichloromethane and pentane (Didierjean et al., 2004).

Chemical Reactions and Properties

Piperidine derivatives undergo a variety of chemical reactions, including reductions, acylations, and cyclizations, to yield compounds with significant biological activity. The reduction of keto functionality in similar compounds predominantly leads to beta-hydroxylated delta-lactams with specific stereochemistry, demonstrating the chemical versatility of these compounds (Jona et al., 2009).

Physical Properties Analysis

The physical properties of tert-butyl piperidine carboxylates, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis. The crystallographic analysis provides insights into their molecular packing, which is driven by strong hydrogen bonds, leading to infinite chains in the crystal structure (Didierjean et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of tert-butyl piperidine carboxylates, are influenced by their functional groups and molecular structure. For instance, the presence of tert-butyl and hydroxymethyl groups affects their reactivity in nucleophilic substitution and oxidation reactions, which are essential for further modifications and applications in synthesis (Wang et al., 2015).

Scientific Research Applications

Synthetic Routes and Chemical Applications

The compound tert-Butyl (3R,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is integral in synthetic chemistry, particularly in the production of pharmaceuticals. For example, it has been implicated in the synthesis of Vandetanib, a therapeutic agent. The synthesis involves multiple steps including substitution, deprotection, and cyclization, showcasing its versatility in complex chemical reactions. This process emphasizes the compound's role in enhancing yield and commercial viability in pharmaceutical manufacturing (W. Mi, 2015).

Role in Chiral Chemistry

Chiral sulfinamides, particularly tert-butanesulfinamide, have been highlighted for their pivotal role in asymmetric synthesis, providing a pathway to structurally diverse N-heterocycles. This underscores the broader class of compounds' significance in producing natural products and therapeutically relevant entities, suggesting a potential related role or application for tert-Butyl (3R,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate in chiral chemistry and asymmetric synthesis (R. Philip et al., 2020).

Environmental and Biodegradation Studies

Research into the environmental fate, biodegradation, and potential for remediation of related compounds, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), sheds light on the ecological impact of tert-Butyl derivatives. Studies focus on microbial degradation pathways, the role of specific enzymes, and the challenges in removing these compounds from contaminated sites. This body of work highlights the necessity of understanding the environmental behavior of chemical compounds for effective pollution management and remediation strategies (S. Thornton et al., 2020).

Industrial and Environmental Technology

The tert-Butyl group, as seen in tert-Butyl (3R,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate, is also explored in the context of environmental technologies. For instance, the decomposition of MTBE using cold plasma technology demonstrates innovative approaches to tackling pollution and highlights the ongoing search for effective methods to mitigate the environmental impacts of industrial compounds. Such research is crucial for developing sustainable practices and technologies in environmental management (L. Hsieh et al., 2011).

Safety And Hazards

Like all chemicals, piperidine derivatives should be handled with care. They may be harmful if swallowed, inhaled, or come into contact with the skin . Appropriate safety measures should be taken when handling these compounds .

Future Directions

The study of piperidine derivatives is a vibrant field with many potential applications in pharmaceuticals and fine chemicals . Future research may focus on the synthesis of new piperidine derivatives with improved properties, as well as their applications in medicine and other fields .

properties

IUPAC Name

tert-butyl (3R,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO6/c1-11(2,3)18-10(17)12-4-7(14)9(16)8(15)6(12)5-13/h6-9,13-16H,4-5H2,1-3H3/t6?,7?,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBFXYKSDYOKTK-GEPGNKONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C(C1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC([C@H]([C@@H](C1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747190
Record name tert-Butyl (3R,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3R,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

CAS RN

122371-65-7
Record name tert-Butyl (3R,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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